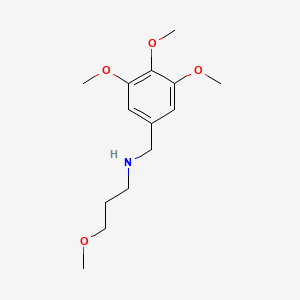
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzylamine core substituted with three methoxy groups at the 3, 4, and 5 positions, and an additional methoxypropyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4,5-trimethoxybenzaldehyde with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in treating certain diseases.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl group but differs in the presence of a benzenesulfonamide core.
N-(3-Methoxypropyl)acrylamide: This compound contains the methoxypropyl group attached to an acrylamide core.
4-Amino-N,N-dimethyl-benzenesulfonamide: Similar in structure but with different substituents on the benzene ring.
Uniqueness
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is unique due to the presence of three methoxy groups on the benzylamine core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that make it valuable in various applications.
Propiedades
Número CAS |
34274-04-9 |
|---|---|
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
3-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO4/c1-16-7-5-6-15-10-11-8-12(17-2)14(19-4)13(9-11)18-3/h8-9,15H,5-7,10H2,1-4H3 |
Clave InChI |
HUQQTKINPXSDCQ-UHFFFAOYSA-N |
SMILES canónico |
COCCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


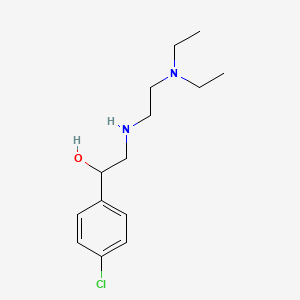

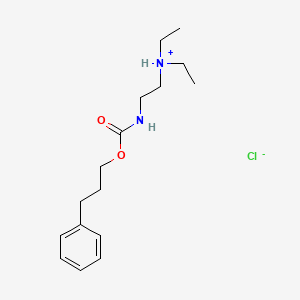
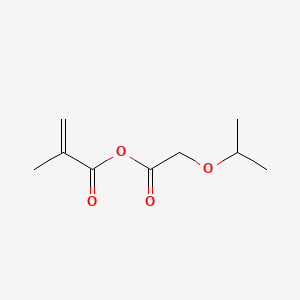
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
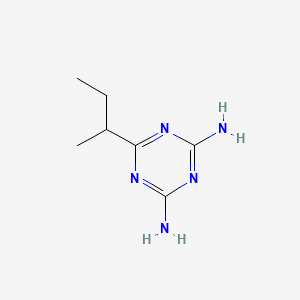
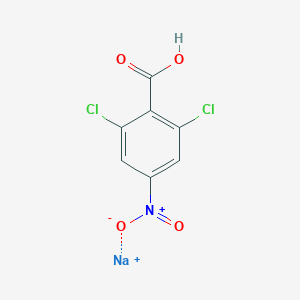

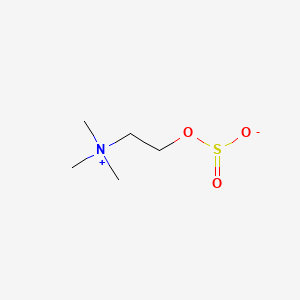

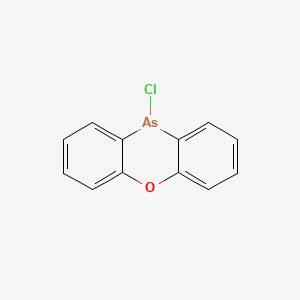
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
